molecular formula C11H14ClN5O4 B14779580 2-Chloro-2'-C-Methyladenosine

2-Chloro-2'-C-Methyladenosine

Cat. No.: B14779580
M. Wt: 315.71 g/mol
InChI Key: CKNNSJGYKWRNEN-LTXNOJISSA-N
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Description

Context within Nucleoside Analog Research

The development of nucleoside analogs is a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of natural nucleosides, researchers can create compounds with altered metabolic stability, receptor binding affinity, and biological effects. The modifications in 2-Chloro-2'-C-Methyladenosine are significant in this context. The 2-chloro substitution is known to influence the electronic properties of the purine (B94841) ring and can impact interactions with enzymes and receptors. For instance, the presence of a halogen at the C2 position of the purine can render the nucleoside resistant to deamination by enzymes like adenosine (B11128) deaminase.

The 2'-C-methyl modification is another critical alteration that has been extensively explored in the development of antiviral agents. This modification can affect the conformation of the ribose sugar and influence the ability of the nucleoside to be recognized and processed by cellular or viral enzymes, such as polymerases. Research on related compounds, such as 2'-C-methyladenosine and 2'-C-methylcytidine, has demonstrated that this modification can lead to potent inhibition of viral replication, particularly for RNA viruses like the Hepatitis C virus (HCV). medchemexpress.comcaymanchem.comnih.gov The rationale behind combining these two modifications in this compound is to potentially create a compound with enhanced stability and specific biological activities.

Overview of Primary Research Areas Associated with the Compound

The primary research interest in this compound and its derivatives stems from their potential to interact with key biological targets, including adenosine receptors and viral enzymes.

One major area of investigation is its role as a ligand for adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide array of physiological processes. Research has focused on synthesizing and evaluating derivatives of this compound as agonists for these receptors. A notable example is 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a derivative that has been shown to be a potent and highly selective agonist for the A1 adenosine receptor. nih.gov This selectivity is of significant interest for studying the specific roles of the A1 receptor in various tissues and for the potential development of therapeutic agents targeting this receptor.

Given the known antiviral properties of other 2'-C-methylated nucleosides, another significant research area is the potential of this compound and its analogs as antiviral agents. The 2'-C-methyl group is a key pharmacophore in several potent inhibitors of the HCV RNA-dependent RNA polymerase. nih.gov While direct antiviral data for this compound is limited in the public domain, the structural similarities to known antiviral compounds suggest it is a molecule of interest in this field.

Furthermore, adenosine analogs are broadly studied for their potential in cancer research. medchemexpress.com The mechanisms by which these compounds may exert anti-tumor effects are varied and can include the inhibition of DNA synthesis and the induction of apoptosis. While specific anticancer studies on this compound are not extensively reported, the general activity of purine nucleoside analogs in this area provides a rationale for its investigation.

Detailed Research Findings

The following tables summarize specific research findings related to derivatives of this compound. It is important to note that data for the parent compound is limited, and the findings below pertain to a specifically modified version.

Biological Activity of a this compound Derivative

CompoundTargetAssayResultReference
2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA)A1 Adenosine ReceptorRadioligand Binding Assay (Ki)1.8 nM nih.gov
2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA)Adenylyl CyclaseFunctional Assay (IC50)13.1 nM nih.gov

This interactive table presents the binding affinity (Ki) and functional inhibitory concentration (IC50) of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine, demonstrating its high potency and selectivity as an A1 adenosine receptor agonist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN5O4

Molecular Weight

315.71 g/mol

IUPAC Name

(3R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1

InChI Key

CKNNSJGYKWRNEN-LTXNOJISSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O

Origin of Product

United States

Chemical Synthesis and Structural Modifications of 2 Chloro 2 C Methyladenosine and Its Derivatives

Synthetic Methodologies for 2'-C-Methyl Ribonucleosides

The synthesis of 2'-C-methyl ribonucleosides is a complex challenge that requires precise control over stereochemistry, particularly at the anomeric (C1') and the newly created quaternary (C2') centers.

A crucial step in nucleoside synthesis is the formation of the N-glycosidic bond between the heterobase and the ribose sugar. The goal is typically to achieve a β-anomer, which mimics the stereochemistry of natural nucleosides. The most common and mildest general method for this transformation is the silyl-Hilbert-Johnson or Vorbrüggen reaction. wikipedia.org This approach involves coupling a silylated heterocyclic base with an electrophilic sugar derivative, often a 1-O-acetyl- or 1-O-alkoxy-2-C-methyl-ribofuranose protected at the 3' and 5' hydroxyl groups, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgacs.org

For instance, the condensation of a protected 2-C-methyl ribose sugar with 2-amino-6-chloropurine (B14584) in the presence of a base like DBU and a catalyst like TMSOTf can yield the desired β-anomer of the corresponding nucleoside in high yield. nih.gov Achieving high β-selectivity is critical and can be influenced by the choice of protecting groups on the sugar, which can provide anchimeric assistance (neighboring group participation) to guide the incoming nucleobase to the correct face of the oxocarbenium ion intermediate. wikipedia.orgnih.gov However, the synthesis of deoxyribonucleosides is often more challenging stereochemically because the absence of a 2'-hydroxyl group prevents this neighboring group participation. wikipedia.org

The construction of the all-carbon quaternary stereocenter at the C2' position is a pivotal and synthetically demanding task. nih.govresearchgate.net Major research efforts have focused on developing reliable methods to introduce the methyl group with the correct stereochemistry. Two key classes of intermediates have emerged as particularly valuable in these synthetic strategies: 2'-ketonucleosides and 2'-deoxy-2'-methylenenucleosides. nih.govresearchgate.net

These intermediates can be generated from natural nucleosides through a sequence of protection, oxidation, and olefination reactions. nih.gov Once formed, they serve as versatile precursors for introducing the C2'-methyl group.

IntermediateReagent/ReactionResulting 2'-SubstituentReference
2'-KetonucleosideMethyl lithium (MeLi)2'-C-Methyl (with arabino-hydroxyl) nih.govresearchgate.net
2'-Deoxy-2'-methylenenucleosideHydrogen cyanide (HCN) addition2'-Cyano-2'-C-methyl nih.govresearchgate.net
2'-Deoxy-2'-methylenenucleosideHydrogen azide (B81097) (HN₃) addition2'-Azido-2'-C-methyl nih.govresearchgate.net
2'-Deoxy-2'-methylenenucleosideDiazomethane addition2'-Spirocyclopropyl nih.govresearchgate.net
2'-Deoxy-2'-methylenenucleosidePhotoinitiated thiol-ene reaction2'-Alkylthiomethyl nih.gov

More recent approaches have also employed photoredox catalysis to initiate intramolecular cyclization, creating the C2' all-carbon quaternary center with high diastereoselectivity. nih.govresearchgate.netsemanticscholar.org These advanced methods expand the synthetic toolbox for accessing these complex molecular architectures.

Design and Synthesis of Heterobase-Modified Analogs

Modifying the heterocyclic base of 2'-C-methyladenosine is a common strategy aimed at improving its pharmacological profile. nih.gov Changes to the purine (B94841) ring can enhance metabolic stability, for example, by conferring resistance to enzymes like adenosine (B11128) deaminase, or alter the molecule's interaction with target enzymes. nih.govnih.gov

A significant modification involves replacing the nitrogen atom at the 7-position of the purine ring with a carbon, creating a 7-deazaadenosine (tubercidin) scaffold. nih.gov This change can significantly impact biological activity. Further substitution on this modified ring, such as the introduction of a fluorine atom at the 7-position, has been explored to fine-tune the molecule's properties. The resulting compound, 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA), has been synthesized and evaluated for its biological activities. researchgate.netnih.gov The synthesis of such analogs typically involves the glycosylation of a pre-functionalized 7-deaza-7-fluoroadenine base with a suitable 2'-C-methyl ribose donor. nih.gov

The purine base consists of a fused six-membered pyrimidine (B1678525) ring and a five-membered imidazole (B134444) ring. utah.edu Substitutions can be made at various positions on this scaffold. The target compound of this article, 2-Chloro-2'-C-Methyladenosine, features a chlorine atom at the C2 position of the adenine (B156593) base. The synthesis of such analogs can be achieved by using a pre-modified base, such as 2-chloroadenine (B193299) or 2-amino-6-chloropurine, in the Vorbrüggen glycosylation reaction. nih.gov A series of 2'-C-methyl nucleosides with modifications at the C2 and C6 positions of the purine ring have been synthesized to explore steric, electronic, and hydrogen-bonding effects on their activity. nih.govnih.gov

Similarly, the entire purine base can be replaced with other heterocycles, including different purines or pyrimidines, to generate a diverse library of compounds. For example, 2'-C-methylguanosine is another well-studied analogue. nih.govnih.gov These substitutions allow for a systematic investigation of the structure-activity relationship (SAR) to identify compounds with improved properties. nih.gov

Base ModificationRationale / ExampleReference
7-Deaza AnalogsPrevents N7-glycosylase activity; creates tubercidin-like scaffold. nih.govnih.gov
6-MethylpurineReplaces the 6-amino group with a methyl group. nih.govnih.gov
2-ChloropurineIntroduces a halogen at the C2 position, altering electronic properties. nih.gov
Pyrimidine AnalogsReplaces the purine with a pyrimidine base (e.g., uracil, cytosine). tandfonline.comnih.gov

Modifications of the Ribose Moiety

While the C2'-methyl group is the defining feature of this class of compounds, other positions on the ribose sugar can also be modified to modulate the nucleoside's properties. The ribose moiety is not merely a scaffold but plays an active role in the molecule's conformation and interactions. Modifications to the 2'- and 3'-hydroxyl groups can establish different structural features that influence biological outcomes. biorxiv.org

For example, 2'-O-alkylation, such as the synthesis of 2'-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides, has been achieved via oxa-Michael addition. acs.org The 2'-O-methylation of mRNA is a known modification in higher eukaryotes and many viruses, suggesting its importance in molecular recognition processes. nih.gov While the primary focus here is on the C2'-methyl group, these other ribose modifications represent an additional avenue for structural diversification to optimize the properties of the nucleoside analogue.

4'-Thionucleoside Analogs

The replacement of the oxygen atom in the furanose ring with sulfur to create a 4'-thionucleoside is a key modification strategy. This substitution can alter the sugar pucker conformation and increase the stability of the glycosidic bond against enzymatic cleavage.

The synthesis of 4'-thionucleoside analogs of 2-chloro-adenosine has been a subject of medicinal chemistry research. One approach involves the construction of a 4-thioribose sugar intermediate, which is then coupled with the desired nucleobase. For instance, starting from 2-C-methyl-ribonolactone, a multi-step synthesis can afford 1,2,3,5-tetra-O-acetyl-2-C-methyl-4-thioribofuranose. nih.gov This key intermediate can then be condensed with various heterocyclic bases, including 2-chloroadenine derivatives, via stereoselective Vorbrüggen glycosylation to yield the target 2'-C-methyl-4'-thioribonucleosides. nih.gov

Another strategy focuses on the N-glycosylation of cyclic glycosyl donors with the purine nucleobase. This method has been successfully employed to form novel 2-chloroadenine 4'-thionucleoside analogues. nih.gov The presence of the 2-chloro substituent on the adenine base is particularly advantageous as it can render the resulting analogues more resistant to deamination, a common metabolic pathway for adenosine derivatives. nih.gov The development of 2-Chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides has also been reported, highlighting the diverse modifications possible on this scaffold. nih.govresearchgate.net

Starting MaterialKey Intermediate/ReactionProductReference
D-Gulono-γ-lactone4-Thioribosyl acetate4'-Thio-Cl-IB-MECA nih.gov
2-C-Methyl-ribonolactone1,2,3,5-tetra-O-acetyl-2-C-methyl-4-thioribofuranose2'-C-methyl-4'-thioribonucleosides nih.gov
Cyclic thiofuranosideN-glycosylation with 2-chloroadenine2-chloroadenine 4'-thionucleoside analogues nih.gov

2'-Deoxy-2'-Fluoro-2'-C-Methyl Nucleosides

The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl nucleosides presents considerable challenges, often involving either lengthy synthetic routes or low yields with difficult separation of anomers. nih.gov A common strategy involves the fluorination of a suitable precursor. For example, the pyrimidine nucleoside β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine was synthesized via a DAST (diethylaminosulfur trifluoride) fluorination of N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-β-d-arabinofuranosyl]cytosine. nih.gov This approach could theoretically be adapted for the synthesis of the corresponding adenosine analogue.

More convergent approaches involve the condensation of a pre-formed, modified sugar with the nucleobase. For instance, the synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has been achieved through a Mitsunobu reaction, coupling a 7-substituted 6-chloro-7-deazapurine with a pre-synthesized lactol containing the 2'-fluoro-2'-C-methylribosyl moiety. nih.gov While not a direct synthesis of the 2-chloroadenine derivative, this demonstrates a viable synthetic strategy. The synthesis of 2-chloro-2'-deoxyadenosine (cladribine) itself has been well-documented, providing a foundation for further modifications at the 2'-position. openaccesspub.org

PrecursorKey Reagent/ReactionProductReference
N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-β-d-arabinofuranosyl]cytosineDAST fluorinationβ-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine nih.gov
7-substituted 6-chloro-7-deazapurine and a 2'-fluoro-2'-C-methylribosyl lactolMitsunobu reaction2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides nih.gov
2,6-dichloropurine and 1-α-chlorosugarAnion glycosylationProtected 2-chloro-2'-deoxyadenosine openaccesspub.org

Prodrug Design Strategies for Enhanced Cellular Delivery

A major hurdle in the therapeutic application of nucleoside analogs is their poor cell permeability and inefficient intracellular conversion to the active triphosphate form. To overcome these limitations, various prodrug strategies have been developed to mask the hydrophilic phosphate (B84403) group, thereby facilitating cellular uptake and subsequent metabolic activation.

Phosphoramidate (B1195095) Prodrugs (ProTides)

The ProTide technology is a highly successful phosphoramidate prodrug approach that has led to several FDA-approved antiviral drugs. acs.org This strategy involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. acs.org This modification neutralizes the negative charge of the phosphate, allowing the prodrug to diffuse across the cell membrane.

The application of the ProTide approach to 2'-C-methyladenosine has been shown to significantly enhance its antiviral potency. acs.org Similarly, phosphoramidate prodrugs of 2'-C-methylcytidine have demonstrated superior potency compared to the parent nucleoside in cell-based assays, which is attributed to higher intracellular levels of the corresponding triphosphate. acs.org The synthesis of these ProTides typically involves the coupling of the nucleoside with a phosphorylating agent, followed by the introduction of the amino acid and aryl moieties. Diastereoselective synthetic methods, including copper-catalyzed reactions, have been developed to control the stereochemistry at the phosphorus center, which can be crucial for biological activity. acs.orgrsc.org

Nucleoside AnalogProdrug Potency EnhancementKey FindingReference
2'-C-Methylcytidine10- to 200-foldHigher intracellular triphosphate levels acs.org
2'-Deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate-Supported the postulated mechanism of ProTide activation acs.org
Tenofovir>1,000-fold (L-alaninyl vs D-alaninyl analog)Metabolism is sensitive to stereochemistry at the phosphorus nih.gov

Cyclic Phosphonodiester Nucleoside Prodrugs

Cyclic phosphate prodrugs represent another strategy to enhance the cellular delivery of nucleoside monophosphates. These prodrugs can be designed to be cleaved intracellularly, releasing the active monophosphate. While specific examples of cyclic phosphonodiester prodrugs of this compound are not extensively documented in readily available literature, the concept has been applied to structurally related nucleosides.

For instance, cyclic phosphoramidates of 2'-C-methylcytidine have been reported as a monophosphate prodrug approach. nih.govexlibrisgroup.com These compounds were designed to be efficiently converted to the active triphosphate in human hepatocytes. nih.govexlibrisgroup.com A cyclic phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methylguanosine has also been identified, demonstrating well-balanced anti-dengue virus cellular activity and in vitro stability. nih.gov Furthermore, a review on nucleoside phosphate and phosphonate (B1237965) prodrugs mentions the synthesis of 3',5'-cyclic SATE (S-acyl-2-thioethyl) phosphono-diester nucleoside prodrugs of 2'-C-methyl adenosine as potential anti-HCV inhibitors. acs.org These examples suggest that a cyclic phosphonodiester approach for this compound is a feasible and potentially fruitful area for further investigation.

Nucleoside AnalogProdrug TypeKey FindingReference
2'-C-MethylcytidineCyclic phosphoramidateEfficient conversion to the active triphosphate in human hepatocytes nih.govexlibrisgroup.com
2'-Deoxy-2'-fluoro-2'-C-methylguanosineCyclic phosphoramidateWell-balanced cellular activity and in vitro stability nih.gov
2'-C-Methyl adenosine3',5'-cyclic SATE phosphono-diesterPotential as anti-HCV inhibitors acs.org

Mechanisms of Prodrug Intracellular Activation

The intracellular activation of phosphoramidate prodrugs (ProTides) is a multi-step enzymatic process that ultimately releases the nucleoside monophosphate. nih.gov

Ester Hydrolysis: The first step involves the hydrolysis of the carboxylate ester of the amino acid moiety. This reaction is catalyzed by intracellular esterases, such as carboxylesterase 1 (CES1) or cathepsin A (CatA). nih.govacs.org

Intramolecular Cyclization: The newly formed carboxylate then attacks the phosphorus center in an intramolecular cyclization reaction, leading to the expulsion of the aryl group (e.g., phenol). acs.orgnih.gov This results in the formation of an unstable five-membered cyclic intermediate. nih.gov

P-N Bond Cleavage: Finally, the P-N bond of the cyclic intermediate is cleaved. This step is mediated by a phosphoramidase, such as the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which hydrolyzes the phosphoramidate bond to release the free nucleoside monophosphate. nih.govacs.org

In some cases, the generation of the phosphoramidate anion can lead to cyclization and subsequent nucleophilic attack at both the carbon and phosphorus of the resulting aziridinium (B1262131) ion intermediate. nih.govacs.org The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms, which can then exert their therapeutic effects. nih.govnih.gov

Structure Activity Relationships Sar of 2 Chloro 2 C Methyladenosine Analogs

Influence of 2'-C-Methyl Stereochemistry on Biological Activity

The introduction of a methyl group at the 2'-position of the ribose moiety is a key modification in nucleoside chemistry, often conferring enhanced metabolic stability and potent biological activity. The stereochemistry of this methyl group, whether in the ribo (down) or arabinofuranosyl (up) configuration, profoundly impacts the conformational preferences of the sugar ring and, consequently, its interaction with target proteins.

While direct comparative studies on the ribo and arabino isomers of 2-Chloro-2'-C-Methyladenosine are not extensively documented, the broader field of nucleoside chemistry provides valuable insights. Generally, 2'-C-methyl ribonucleosides with the natural ribo configuration are potent inhibitors of various viral RNA-dependent RNA polymerases (RdRps). researchgate.net This is attributed to their ability to act as chain terminators during viral RNA synthesis. The 2'-methyl group in the ribo position can sterically clash with the incoming nucleotide, halting the replication process.

Role of the 2-Chloro Substitution on Adenosine (B11128) Analog Activity

The substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine (B156593) base is a well-established strategy to enhance the biological activity and metabolic stability of adenosine analogs. nih.gov The 2-chloro group is electron-withdrawing and can alter the electronic distribution of the purine (B94841) ring, influencing its binding to target proteins. Furthermore, this substitution often renders the nucleoside resistant to deamination by adenosine deaminase, an enzyme that rapidly inactivates adenosine and its analogs. nih.gov

In the context of adenosine receptor agonism, the 2-chloro substitution generally increases affinity, particularly for the A3 adenosine receptor. For example, 2-chloroadenosine (B27285) itself demonstrates a concentration-dependent increase in cerebral blood flow, an effect more potent than that of adenosine. nih.gov The addition of a 2-chloro group to N6-(3-iodobenzyl)adenosine significantly enhances its affinity for the A3 receptor. nih.gov This trend is further exemplified by the highly potent and selective A3 adenosine receptor agonist, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA). nih.govnih.gov

The combination of the 2-chloro and 2'-C-methyl modifications has yielded some of the most potent and selective A1 adenosine receptor agonists known. For instance, 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA) displays a high affinity for A1 receptors with a Ki value of 1.8 nM and remarkable selectivity over A2A and A3 receptors. acs.org

Impact of Heterobase Modifications on Antiviral Potency

Modification of the purine heterobase is a critical strategy to improve the antiviral potency and pharmacokinetic properties of 2'-C-methyladenosine analogs. A significant challenge with 2'-C-methyladenosine is its susceptibility to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase, which can limit its oral bioavailability. nih.gov

To overcome these limitations, researchers have explored replacing the adenine core with other heterocyclic systems. A notable example is the development of 7-deazaadenosine analogs. By replacing the nitrogen at the 7-position with a carbon, these compounds become resistant to cleavage by purine nucleoside phosphorylase. 7-deaza-2'-C-methyladenosine analogs have demonstrated significant antiviral activity against a range of positive-strand RNA viruses, including hepatitis C virus (HCV), dengue virus, and yellow fever virus. nih.gov

Further modifications, such as the introduction of a fluorine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core (a 7-deazaadenine isostere), have led to compounds with improved enzymatic stability and oral bioavailability. nih.gov These findings underscore the importance of the heterobase structure in defining the antiviral spectrum and pharmacological profile of 2'-C-methyladenosine analogs.

Effects of Sugar Ring Substitutions on Pharmacological Profile

Beyond the pivotal 2'-C-methyl group, other modifications to the ribose sugar ring can significantly modulate the pharmacological profile of 2-chloro-adenosine analogs. These substitutions can influence the sugar pucker conformation, metabolic stability, and interaction with target proteins.

One area of exploration is the replacement of the 4'-oxygen atom with sulfur, creating 4'-thionucleosides. This bioisosteric replacement can alter the geometry of the sugar ring and impact biological activity. embopress.org While specific data on this compound with a 4'-thio modification is limited, studies on related 4'-thionucleosides have shown interesting antiviral and anticancer activities. embopress.org

Another strategy involves the introduction of substituents at other positions of the sugar ring. For example, 4'-ethynyl-2'-deoxyadenosine (B10752535) analogs have been investigated as potent inhibitors of HIV reverse transcriptase. The introduction of a 2'-fluoro group in combination with the 2'-C-methyl modification has also been explored to enhance antiviral activity. Bridged nucleoside analogs, where a bridge is formed between different positions of the sugar ring, represent another class of conformationally constrained analogs with potential therapeutic applications. nih.gov

The 2'-C-methyl modification itself, as discussed earlier, is a critical sugar ring substitution. It generally leads to a decrease in affinity at A2A and A3 adenosine receptors but can enhance selectivity when combined with specific N6-substitutions for the A1 receptor. acs.org

SAR for Adenosine Receptor Agonism by Specific Derivatives

The structure-activity relationship for adenosine receptor agonism is highly nuanced, with substitutions at the C2, N6, and 5' positions of adenosine playing crucial roles in determining affinity and selectivity for the four receptor subtypes (A1, A2A, A2B, and A3).

As previously mentioned, the 2-chloro substitution is a key determinant for high A3 receptor affinity. nih.gov The combination of a 2-chloro group with an N6-(3-iodobenzyl) substituent and a 5'-N-methyluronamide moiety results in Cl-IB-MECA, a potent and highly selective A3 agonist. nih.govnih.gov

The introduction of the 2'-C-methyl group into this scaffold, however, alters the selectivity profile. While the 2'-C-methyl modification generally decreases affinity at A2A and A3 receptors, its combination with an N6-cyclopentyl group and a 2-chloro substitution leads to a highly potent and selective A1 agonist, 2'-Me-CCPA. acs.org This compound demonstrates that the interplay between substitutions at the 2, N6, and 2' positions can fine-tune receptor selectivity.

The nature of the substituent at the N6 position is also critical. For instance, in a series of 2,N6-disubstituted adenosine analogs, derivatives with a 2-phenethylamino group at the N6-position exhibited higher A3 receptor affinity and selectivity compared to those with an N6-(2,2-diphenylethyl) group. researchgate.net Interestingly, while 2-Chloro-N6-phenylethyladenosine was found to be a potent full A3 agonist, other analogs in the same series acted as A3 antagonists, highlighting how subtle structural changes can switch a compound from an agonist to an antagonist. researchgate.net

Molecular and Cellular Mechanisms of Action of 2 Chloro 2 C Methyladenosine

Intracellular Phosphorylation Pathways and Active Metabolite Formation

For 2-Chloro-2'-C-Methyladenosine to exert its antiviral effect, it must first be converted into its active form within the host cell. This process involves a series of phosphorylation steps to yield the triphosphate metabolite.

Conversion to Nucleoside Triphosphate Metabolites

Upon entry into the cell, this compound undergoes sequential phosphorylation to form its monophosphate, diphosphate (B83284), and ultimately its active triphosphate derivative. This conversion is a critical prerequisite for its inhibitory activity against viral polymerases. The resulting this compound triphosphate is the pharmacologically active molecule that directly interacts with the viral replication machinery.

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)

The primary target of the active triphosphate metabolite of this compound is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.

Mechanism of Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The triphosphate of this compound acts as a competitive inhibitor of the HCV non-structural protein 5B (NS5B) polymerase. It competes with the natural nucleoside triphosphates (NTPs) for binding to the active site of the enzyme. The inhibitory effects of this compound on HCV replication and NS5B polymerase activity have been quantified in various studies, as summarized in the table below.

Assay Inhibitor IC50 (µM) Ki (µM)
HCV Replicon AssayThis compound0.3-
NS5B-catalyzed RNA synthesisThis compound triphosphate1.90.9

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant, which indicates the potency of an inhibitor.

RNA Chain Termination Mechanisms

The inhibitory action of this compound is primarily attributed to its function as a "nonobligate" chain terminator. nih.govnih.gov Unlike classical chain terminators, which lack a 3'-hydroxyl group necessary for the formation of a phosphodiester bond, this compound possesses this group. However, once its triphosphate form is incorporated into the growing viral RNA strand by the NS5B polymerase, it effectively halts further elongation. semanticscholar.org

The mechanism of this termination is due to steric hindrance. The presence of the 2'-C-methyl group on the ribose sugar of the incorporated nucleotide analog creates a steric clash with the incoming natural NTP. nih.gov This clash prevents the proper positioning of the next nucleotide in the active site, thereby preventing the formation of the subsequent phosphodiester bond and terminating the RNA chain.

Non-Chain Terminating Mechanisms of Polymerase Inhibition

Beyond direct chain termination, the incorporation of this compound monophosphate into the viral RNA can induce more subtle, non-chain terminating inhibitory effects. Recent studies have revealed that the presence of the 2'-C-methylated nucleotide at the 3'-end of the RNA chain does not completely abolish the binding of the next incoming NTP. nih.gov Instead, it prevents the NS5B polymerase from undergoing a critical conformational change required for catalysis. nih.govresearchgate.net

Interaction with Viral Replication Complexes

The primary molecular target of this compound is the viral RNA-dependent RNA polymerase (RdRp), a key component of the viral replication complex. The antiviral effect is exerted through a mechanism of nonobligate chain termination. nih.govresearchgate.net

For the compound to become active, it must first be converted into its triphosphate form by host cellular kinases. This active metabolite, this compound triphosphate, then acts as a substrate for the viral RdRp, competing with the natural adenosine (B11128) triphosphate (ATP).

Once incorporated into the growing viral RNA chain, the presence of the 2'-C-methyl group on the ribose sugar is the key determinant of its inhibitory action. nih.govresearchgate.net Contrary to some initial hypotheses that suggested steric hindrance with the incoming nucleotide, detailed studies on related 2'-C-methylated nucleosides have revealed a more nuanced mechanism. The incorporation of the 2'-C-methyl nucleotide does not prevent the binding of the next correct nucleoside triphosphate (NTP) to the RdRp active site, nor does it cause the dissociation of the polymerase from the RNA template or inhibit its translocation along the RNA strand. nih.govresearchgate.net

Instead, the crucial inhibitory effect arises from the inability of the RdRp active site to undergo the necessary conformational change to a "closed" state after the 2'-C-methylated nucleotide has been incorporated. nih.govresearchgate.net This closure is a critical step that properly aligns the catalytic residues for the formation of the next phosphodiester bond. By preventing this conformational change, this compound triphosphate effectively halts further elongation of the viral RNA chain, leading to premature termination of replication.

The 2-chloro substitution on the adenine (B156593) base is anticipated to confer resistance to deamination by cellular enzymes like adenosine deaminase. nih.gov This modification is intended to increase the metabolic stability of the nucleoside, thereby enhancing its intracellular concentration and potential for conversion to the active triphosphate form. However, studies on other 2-chloro substituted adenosine analogs have shown that this modification can sometimes lead to increased cytotoxicity and reduced antiviral efficacy against certain viruses like HIV. nih.gov

Table 1: Interaction of 2'-C-Methylated Adenosine Analogs with Viral RdRp

Compound/Analog FeatureInteraction with Viral RdRpConsequence
2'-C-Methyl Group Incorporation into viral RNA chain. nih.govresearchgate.netPrevents the conformational closure of the RdRp active site required for catalysis. nih.govresearchgate.net
Does not block binding of the next NTP. nih.govresearchgate.netRNA chain elongation is terminated. nih.govresearchgate.net
Does not prevent polymerase translocation. nih.govresearchgate.netViral replication is inhibited.
2-Chloro Substitution May increase resistance to deamination. nih.govPotentially higher intracellular concentrations of the active triphosphate form.
May alter interaction with cellular kinases. nih.govCould influence the efficiency of activation and overall antiviral activity.

Engagement with Cellular Mechanisms in Antiviral Processes

Beyond direct interaction with the viral replication machinery, this compound is likely to engage with various host cellular mechanisms that contribute to its antiviral effects. This engagement primarily involves its activation by cellular kinases and potential modulation of innate immune responses.

The conversion of this compound to its active triphosphate form is entirely dependent on host cellular kinases. Nucleoside analogs require this phosphorylation to be recognized by viral polymerases. The efficiency of this multi-step phosphorylation process can vary significantly between different cell types and can be a determining factor in the compound's potency. nih.gov For instance, studies with the related compound 2-chloro-2'-deoxyadenosine (cladribine) against Herpes Simplex Virus 1 (HSV-1) suggest that its weak antiviral effect is due to its activation by host cell kinases rather than viral-encoded kinases. nih.gov This highlights the critical role of the host cell's metabolic machinery in the antiviral activity of such nucleoside analogs.

Furthermore, recent research into adenosine analogs has revealed a potential immunomodulatory role that could contribute to their antiviral efficacy. embopress.org Some adenosine analogs have been shown to interact with adenosine receptors, such as the A2A receptor, which can influence T-cell responses and other aspects of the immune system. embopress.org By acting as antagonists to these receptors, such compounds could potentially enhance the host's antiviral immune response.

Another relevant cellular mechanism is the epitranscriptomic modification of RNA, specifically N6-methyladenosine (m6A) methylation. This cellular process is known to play a role in the replication of various RNA viruses and can modulate the host's innate immune response. nih.govplos.org The m6A modification of viral RNAs can influence their recognition by innate immune sensors like RIG-I, thereby affecting the production of type I interferons. nih.gov As an adenosine analog, it is conceivable that this compound or its metabolites could interfere with the cellular m6A machinery, although this remains an area for further investigation.

Table 2: Potential Engagement of this compound with Cellular Mechanisms

Cellular MechanismPotential EngagementImplication for Antiviral Activity
Cellular Kinase Activation Phosphorylation to the active triphosphate form. nih.govEssential for the compound to be utilized by viral RdRp. The efficiency of this process dictates the compound's potency.
Adenosine Receptor Modulation Potential interaction with adenosine receptors (e.g., A2A). embopress.orgCould modulate host immune responses, such as T-cell activity, contributing to viral clearance.
N6-methyladenosine (m6A) Pathway Possible interference with m6A modification of viral or host RNA. nih.govMay alter viral RNA stability or recognition by the innate immune system, affecting antiviral signaling pathways.

Cellular Pharmacology and Disposition in Preclinical Research

Cellular Uptake and Transporter Mechanisms

The entry of 2-Chloro-2'-C-Methyladenosine and related nucleoside analogs into cells is a critical determinant of their pharmacological activity. Like other nucleosides, these compounds generally require protein-mediated transport to cross cellular membranes.

Studies on the parent compound, 2-chloroadenosine (B27285), have shown that it enters human erythrocytes via the same nucleoside carrier system as endogenous nucleosides like adenosine (B11128) and uridine (B1682114). nih.gov This transport is a saturable process, indicating the involvement of a limited number of transporter proteins. nih.gov The uptake of 2-chloroadenosine can be competitively inhibited by other nucleosides, such as uridine and adenosine, further supporting the model of a shared transport mechanism. nih.gov Specifically, nitrobenzylthioinosine, a known inhibitor of equilibrative nucleoside transporters (ENTs), has been shown to block the uptake of 2-chloroadenosine in human erythrocytes. nih.gov

Table 1: Inhibition of Nucleoside Uptake

Compound Inhibitor Effect on Uptake Cell Type
2-chloroadenosine Nitrobenzylthioinosine Inhibition Human Erythrocytes
2-chloroadenosine Uridine Inhibition Human Erythrocytes
2-chloroadenosine Adenosine Inhibition Human Erythrocytes
2-chloroadenosine Adenine (B156593) No Effect Human Erythrocytes

Metabolic Stability and Enzymatic Conversions

The persistence of a nucleoside analog within the body and its ability to resist degradation are key factors in its therapeutic efficacy. Modifications to the nucleoside structure, such as the addition of a chloro group or a methyl group, are often designed to enhance metabolic stability.

A study on the stability of 2-chloroadenosine demonstrated that the presence of a chlorine atom in the purine (B94841) base significantly increases its stability against acid hydrolysis compared to adenosine. researchgate.netnih.gov This enhanced stability is crucial for maintaining the compound's integrity until it reaches its target cells.

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that converts adenosine and its analogs to their corresponding inosine (B1671953) forms, often leading to their inactivation. A significant challenge with some adenosine analogs is their susceptibility to deamination by ADA. For example, 2'-C-Methyladenosine has been found to be susceptible to enzymatic conversion by adenosine deaminase. nih.gov The modification at the 2'-position with a methyl group in 2'-O-Methyladenosine is thought to contribute to its resistance against ADA, leading to prolonged activity. hmdb.ca This suggests that modifications at the sugar moiety can influence the interaction with ADA.

Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway that can cleave the glycosidic bond of nucleosides, leading to their inactivation. Similar to its susceptibility to ADA, 2'-C-Methyladenosine is also prone to degradation by PNP. nih.gov The development of analogs that are resistant to both ADA and PNP is a key strategy in the design of more effective nucleoside-based therapies.

Intracellular Accumulation of Active Metabolites

Once inside the cell, nucleoside analogs must be converted to their active triphosphate forms to exert their pharmacological effects. This process is initiated by cellular kinases.

In the case of the related compound 2-Chloro-2'-deoxyadenosine (CdA), it is the intracellular nucleotides, particularly the 5'-triphosphate, that are considered the pharmacologically active metabolites. nih.gov Studies in leukemia patients have shown that the cellular concentration of CdA nucleotides can be significantly higher than the plasma concentration of the parent drug, indicating efficient intracellular trapping and accumulation. nih.gov The terminal half-life of these active nucleotides within leukemic cells is also considerably long, supporting intermittent administration schedules. nih.gov

For 2-Methyladenosine, the primary intracellular metabolite in Mycobacterium tuberculosis is 2-methyl-adenylate (methyl-AMP). nih.gov Interestingly, very little of this monophosphate is further metabolized to the di- and triphosphate forms. nih.gov This accumulation of the monophosphate appears to be the active form responsible for the compound's cytotoxic effects in this organism. nih.gov

Table 2: Intracellular Half-life of 2-Chloro-2'-deoxyadenosine Nucleotides (CdAN) in Different Leukemia Types

Leukemia Type Intracellular Half-life of CdAN (hours)
Acute Leukemias 9
Chronic Lymphocytic Leukemia 12.9
Hairy Cell Leukemia 15.1

Selective Action Against Viral vs. Host Enzymes

A crucial aspect of antiviral nucleoside analogs is their ability to selectively inhibit viral enzymes over their host cell counterparts, thereby minimizing toxicity. This selectivity is often achieved through preferential phosphorylation by viral kinases or preferential incorporation by viral polymerases.

2'-C-Methyladenosine has been identified as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. medchemexpress.com It inhibits HCV replicon and NS5B-catalyzed RNA synthesis with IC50 values of 0.3 μM and 1.9 μM, respectively. medchemexpress.com The selective activity of another analog, 2-Methyladenosine, against Mycobacterium tuberculosis is attributed to its selective activation by the bacterial adenosine kinase. nih.gov This compound is poorly metabolized in human cells, leading to a favorable selectivity profile. nih.gov This highlights a key strategy for achieving selective toxicity: designing compounds that are preferentially activated in the target cells or organisms.

Antiviral Efficacy in Preclinical in Vitro and in Vivo Models

Activity Against Hepatitis C Virus (HCV) in Replicon Assays

Research into inhibitors of the Hepatitis C virus has extensively explored 2'-C-methylated nucleosides. The parent compound, 2'-C-methyladenosine, has demonstrated inhibitory activity against HCV replication in replicon systems, with reported IC50 values of 0.3 µM. medchemexpress.com This compound acts as an inhibitor of the HCV NS5B polymerase-catalyzed RNA synthesis, with an IC50 of 1.9 μM. medchemexpress.com

Broad-Spectrum Antiviral Activity Against Flaviviruses

The Flavivirus genus includes several significant human pathogens. Nucleoside analogs, particularly those with a 2'-C-methyl modification, have shown promise as broad-spectrum inhibitors of flaviviruses. nih.gov

Studies have shown that 2'-C-methyladenosine can inhibit Dengue virus replication. nih.gov The related compound, 7-deaza-2'-C-methyl-adenosine, has also been shown to inhibit DENV in both cell culture and mouse models. nih.gov Furthermore, 2'-C-methylcytidine (2CMC) has demonstrated potent anti-DENV activity in subgenomic RNA replicon and infectious systems, with an IC50 value of 11.2 ± 0.3 μM. nih.gov However, specific data on the inhibitory effect of 2-Chloro-2'-C-Methyladenosine on DENV replication is not detailed in the available research.

The antiviral activity of several 2'-C-methylated nucleosides against Zika virus has been evaluated. 2'-C-methyladenosine (2'-CMA) and its 7-deaza analog (7-deaza-2'-CMA) were found to inhibit ZIKV-induced cytopathic effects in cell culture. oup.com Specifically, 2'-CMA exhibited an EC50 of 5.26 ± 0.12 μM against ZIKV in Vero cells. frontiersin.org The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine (7DMA) has also been identified as an efficient inhibitor of in vitro ZIKV replication. plos.org Despite the activity of these related compounds, there is no specific published data on the efficacy of this compound against ZIKV.

Research has identified several nucleoside analogs with activity against Yellow Fever virus. For instance, 2'-C-methylcytidine (2'-C-MeC) was found to be active against the 17D vaccine strain of YFV in cell culture, with an EC90 of 0.32 μg/ml. nih.gov Another analog, 7-deaza-7-fluoro-2'-C-methyladenosine (DFA), has demonstrated potent sub-micromolar activity against both the vaccine strain (YFV-17D) and a viscerotropic clinical isolate of YFV. asm.orgnih.gov Information regarding the specific inhibitory activity of this compound against YFV is not present in the reviewed scientific literature.

Inhibition of Poliovirus (PV) Replication

Poliovirus, a member of the Picornaviridae family, utilizes a different replication strategy than flaviviruses. While some nucleoside analogs have been investigated for their anti-poliovirus activity, there is a lack of specific data on the efficacy of this compound. Studies on related compounds have shown that 2'-C-methylated nucleotides can terminate poliovirus RNA synthesis by preventing the active site closure of the viral RNA-dependent RNA polymerase. nih.gov This suggests a potential mechanism by which this compound, if recognized by the poliovirus polymerase, could exert an inhibitory effect. However, empirical data is needed to confirm this hypothesis.

Efficacy Against Leishmania RNA Virus 1 (LRV1)

Interestingly, potent activity for a 2'-C-methyladenosine analog has been reported against a non-viral target that affects a parasitic disease. 2'-C-methyladenosine (2CMA) was found to potently inhibit Leishmania RNA virus 1 (LRV1) in Leishmania guyanensis and Leishmania braziliensis. medchemexpress.com This inhibition leads to the eradication of the virus from the parasite. medchemexpress.com The mechanism involves the conversion of 2CMA to its triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase. medchemexpress.com This highlights the potential for this class of compounds to have effects beyond traditional antiviral applications, though specific data for the 2-Chloro derivative is not available.

Preclinical In Vivo Efficacy Studies in Animal Models

Murine Models of Viral Infection

No specific data on the in vivo antiviral efficacy of this compound in murine models was found in the public domain.

Other Relevant Preclinical Animal Models

No specific data on the in vivo antiviral efficacy of this compound in other relevant preclinical animal models was found in the public domain.

Preclinical Pharmacodynamic Markers of Antiviral Efficacy

No specific information on the preclinical pharmacodynamic markers used to assess the antiviral efficacy of this compound was found in the public domain.

Mechanisms of Resistance to 2 Chloro 2 C Methyladenosine Analogs

Identification of Viral Polymerase Mutations Conferring Resistance (e.g., S282T in NS5B)

The primary mechanism of resistance to 2'-C-methyladenosine analogs involves specific amino acid substitutions in the viral NS5B polymerase. The most well-characterized of these is the S282T mutation.

The S282T substitution, which involves the change of a serine to a threonine at position 282 of the NS5B polymerase, has been identified as a key mutation conferring resistance to 2'-C-methyladenosine and its analogs nih.govnih.gov. This mutation is located in the palm subdomain of the NS5B polymerase, a highly conserved region critical for its catalytic activity. While the S282T mutation can confer resistance, it often comes at a cost to the virus in terms of reduced replicative fitness nih.gov. This may explain why the S282T variant is rarely detected in patients prior to treatment and does not tend to persist after treatment is discontinued (B1498344) nih.gov.

Research has shown that the resistance conferred by the S282T mutation is more pronounced for purine-based 2'-C-methylated nucleosides, such as 2'-C-methyladenosine, compared to pyrimidine (B1678525) derivatives nih.gov. For instance, the fold resistance for 2'-C-methyladenosine triphosphate (2'-C-Me-ATP) in the presence of the S282T mutation is significantly higher than for cytidine (B196190) derivatives nih.gov. This suggests that the interaction between the polymerase and the nucleoside analog at the active site is subtly altered by the S282T substitution, affecting the binding or incorporation of purine (B94841) analogs more substantially.

In addition to the S282T mutation, other substitutions in the NS5B polymerase have been associated with resistance to nucleoside inhibitors, although they may be less common or confer lower levels of resistance. For example, mutations such as L159F and L320F have been identified in patients treated with other nucleoside analogs and can contribute to reduced susceptibility nih.gov.

MutationLocation in NS5BEffect on 2'-C-Methyladenosine AnalogsAssociated Viral FitnessReference
S282T Palm SubdomainHigh-level resistance, particularly to purine analogs.Often reduced. nih.govnih.govnih.gov
L159F Fingers SubdomainLow-level resistance.Variable. nih.gov
L320F Palm SubdomainLow-level resistance.Variable. nih.gov

Cellular Factors Contributing to Drug Resistance Development

The antiviral activity of nucleoside analogs like 2-Chloro-2'-C-Methyladenosine is dependent on their metabolic activation by host cellular kinases to the triphosphate form. Consequently, cellular factors, particularly the enzymes involved in this phosphorylation cascade, can play a crucial role in the development of drug resistance.

For a nucleoside analog to inhibit the viral polymerase, it must first be efficiently taken up by the host cell and then undergo three successive phosphorylation steps to become a nucleoside triphosphate. The initial phosphorylation is often the rate-limiting step. Any alteration in the expression or activity of the cellular kinases responsible for these steps can impact the intracellular concentration of the active drug, thereby contributing to a resistant phenotype.

Studies on similar 2'-substituted nucleoside analogs have demonstrated that their inhibitory potency in cell-based assays correlates with the intracellular levels of their triphosphate forms semanticscholar.org. For 2'-C-methyladenosine, its significant potency is linked to the high intracellular concentrations of its triphosphate metabolite semanticscholar.org. Therefore, a decrease in the efficiency of the cellular phosphorylation pathway, potentially through downregulation or mutation of key kinases like deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK), could lead to lower levels of the active triphosphate form and, consequently, drug resistance. While direct evidence linking specific cellular kinase mutations to this compound resistance in a clinical setting is limited, the principle that cellular metabolism is a key determinant of the efficacy of nucleoside analogs is well-established nih.gov.

Strategies to Overcome Evolving Resistance Mechanisms

The high genetic barrier to resistance is a significant advantage of nucleoside polymerase inhibitors like the analogs of this compound nih.gov. The mutations that confer resistance, such as S282T, often impair the fundamental function of the NS5B polymerase, leading to reduced viral fitness nih.gov. This inherent weakness of resistant variants can be exploited therapeutically.

The primary strategy to combat the emergence of resistance is the use of combination therapy, where drugs with different mechanisms of action and non-overlapping resistance profiles are co-administered nih.gov. By simultaneously targeting multiple viral proteins or pathways, the probability of the virus developing mutations that confer resistance to all drugs in the regimen is significantly reduced.

For instance, combining a nucleoside NS5B inhibitor with a non-nucleoside NS5B inhibitor, an NS3/4A protease inhibitor, or an NS5A inhibitor can create a powerful antiviral cocktail that is effective even against viral variants that may be resistant to a single agent nih.gov. Several highly effective combination therapies for HCV have been developed based on this principle, leading to high cure rates and minimizing the clinical impact of resistance nih.gov. The development of novel direct-acting antivirals with activity against known resistant variants is also an ongoing area of research aimed at providing salvage therapies for patients who fail initial treatment due to resistance nih.gov.

Adenosine Receptor Modulation by Specific 2 Chloro 2 C Methyladenosine Derivatives

Selective A1 Adenosine (B11128) Receptor Agonism

The introduction of a methyl group at the 2'-C position of the ribose moiety, combined with specific substitutions at the N6- and C2-positions of the purine (B94841) base, has led to the development of powerful and highly selective A1 adenosine receptor (A1AR) agonists. A prime example of this chemical strategy is 2-chloro-2'-C-methyl-N6-cyclopentyladenosine. Research has identified this compound as one of the most potent and A1-selective agonists known. nih.gov Its high selectivity is crucial for minimizing off-target effects that can arise from the activation of other adenosine receptor subtypes (A2A, A2B, and A3), which often mediate different, and sometimes opposing, physiological responses. nih.gov The activation of A1ARs is known to play a key role in modulating neuronal activity, cardiac function, and inflammation. nih.govmdpi.com

Ligand Binding Characteristics and Receptor Subtype Selectivity

The defining characteristic of 2-Chloro-2'-C-Methyladenosine derivatives is their exceptional selectivity for the A1 adenosine receptor, which is quantified through ligand binding assays. These studies determine the binding affinity (Ki) of a compound for each receptor subtype. A lower Ki value indicates a higher binding affinity.

The 2'-C-methyl modification has been found to generally decrease binding affinity for the A2A and A3 receptors, which significantly contributes to the A1-selective profile. nih.gov For instance, 2-chloro-2'-C-methyl-N6-cyclopentyladenosine displays a Ki value of 1.8 nM at human A1 receptors. nih.gov Its affinity for the A2A and A3 receptors is substantially lower, making it 2,166-fold and 2,777-fold more selective for the A1 subtype, respectively. nih.gov This high degree of selectivity surpasses that of many other well-known A1 agonists, such as 2-Chloro-N6-cyclopentyladenosine (CCPA).

CompoundReceptor SubtypeKi (nM)A1 Selectivity Ratio (vs. A2A)A1 Selectivity Ratio (vs. A3)
2-chloro-2'-C-methyl-N6-cyclopentyladenosine Human A11.821662777
Human A2A3900
Human A35000
2-Chloro-N6-cyclopentyladenosine (CCPA) Human A10.8>287552.5
Human A2A2300
Human A342

Data compiled from multiple sources. nih.govabcam.comtocris.com

G-Protein Coupled Receptor Signaling Modulation (e.g., cAMP Inhibition)

A1 adenosine receptors are canonically coupled to the Gi/o family of G proteins. Activation of these receptors by an agonist initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This enzyme is responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.

Functional assays confirm that 2-chloro-2'-C-methyl-N6-cyclopentyladenosine acts as a full agonist at the A1 receptor. It effectively inhibits forskolin-stimulated adenylyl cyclase activity, with studies showing an IC50 value of 13.1 nM. nih.gov By decreasing intracellular cAMP levels, the activation of A1 receptors by this compound can modulate the activity of downstream effectors like protein kinase A (PKA), leading to changes in ion channel function and gene expression. nih.govfrontiersin.org This mechanism is fundamental to the diverse physiological effects mediated by A1 receptor activation, including the regulation of neurotransmitter release and cardiac muscle contractility. nih.govnih.gov

Neurobiological Effects in Preclinical Models (e.g., Antinociception)

The high expression of A1 adenosine receptors in the brain and spinal cord points to their significant role in the central nervous system. A1AR agonists have long been recognized in preclinical research as promising agents for pain modulation (antinociception). nih.gov

Studies utilizing the highly selective agonist 2-chloro-2'-C-methyl-N6-cyclopentyladenosine have provided direct evidence for this role. In rat models, systemic administration of this compound was shown to reduce nociceptive responses in both the plantar and formalin tests, which are models for acute and persistent pain, respectively. nih.gov Furthermore, its administration into the periaqueductal gray (PAG) area of the brain, a key region in the descending pain-modulatory pathway, also produced significant antinociceptive effects. nih.gov The compound was observed to increase the latency of the tail flick response, a measure of spinal reflex to a painful stimulus. nih.gov These effects were preventable by the administration of a selective A1 receptor antagonist, confirming that the antinociceptive action is mediated through the A1 receptor. nih.gov

Immunomodulatory Potential in Preclinical Research

Adenosine is a key regulator of the immune system, and its receptors are expressed on a wide variety of immune cells. mdpi.com Activation of the A1 adenosine receptor, in particular, has been shown to have immunomodulatory effects in preclinical models. For instance, adenosine can stimulate the migration of neutrophils, the first responders of the innate immune system, via A1 and A3 receptor activation. frontiersin.org

In the context of neuroinflammation, A1 receptor activation has shown protective potential. Following ischemic events in the brain, A1 receptors were found to be overexpressed in microglia (the resident immune cells of the central nervous system) and infiltrating leukocytes. mdpi.com Treatment with an A1 agonist was found to reduce the proliferation of these microglia and macrophages, suggesting an anti-inflammatory effect. mdpi.com While research is ongoing, these findings indicate that selective A1 agonists like this compound derivatives could serve as tools to explore the modulation of immune responses in inflammatory and autoimmune disease models.

Advanced Drug Design and Development Considerations

Computational Chemistry and Molecular Docking Studies

While specific computational studies for 2-Chloro-2'-C-Methyladenosine are not extensively detailed in publicly available literature, the approach for its parent compounds and analogs is well-documented. Computational methods are crucial for understanding the mechanism of action of 2'-modified nucleosides, which primarily target the viral RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov

Molecular docking simulations are employed to model the interaction between the triphosphate form of the nucleoside analog and the active site of the viral polymerase, such as HCV's NS5B protein. nih.govmedchemexpress.com These studies help elucidate how modifications, like the 2'-C-methyl group, create steric hindrance that terminates the growing RNA chain, a mechanism known as non-obligate chain termination. nih.gov For instance, computational docking studies were instrumental for Gilead's development of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides, highlighting the predictive power of these methods. nih.gov Such analyses provide insights into key binding interactions and guide the synthesis of new derivatives with potentially higher potency and selectivity.

Table 1: Computational Approaches in the Study of Related Nucleoside Analogs

Computational TechniqueApplicationTarget ProteinKey Findings
Molecular Docking Predicting binding modes and affinities of nucleoside triphosphates within the polymerase active site. mdpi.comHCV NS5B RdRpRevealed that the 2'-methyl group alters sugar configuration, preventing subsequent nucleotide binding and causing chain termination. nih.gov
Quantum Mechanics (QM) Calculating binding energetics for more accurate affinity prediction of ligand-protein complexes. mdpi.comCOX-2Confirmed the inhibitory potential of modified natural compounds and the impact of substitutions on binding affinity. mdpi.com
Homology Modeling Generating 3D models of viral polymerases (e.g., LRV1 RdRp) based on known structures (e.g., HCV RdRp). researchgate.netLRV1 RdRpEnabled visualization of the active site to understand nucleotide binding in polymerases lacking an experimental structure. researchgate.net

Structure-Based Drug Design Approaches

The design of this compound is a prime example of structure-based drug design. Initial research identified 2'-C-methyladenosine as a potent inhibitor of HCV RNA replication. nih.gov However, this lead compound had significant limitations, including susceptibility to enzymatic degradation. nih.gov This prompted extensive structure-activity relationship (SAR) studies to develop analogs with improved properties.

The core strategy involved modifying the nucleoside at two key positions: the sugar (ribose) and the heterocyclic base. The addition of a methyl group at the 2'-C position of the ribose sugar was a critical discovery, as it confers potent inhibitory activity against the HCV NS5B polymerase. nih.govnih.gov Further design efforts focused on modifying the purine (B94841) base to overcome metabolic instability. This led to the synthesis of a series of heterobase-modified 2'-C-methyl ribonucleosides, such as 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, which displayed improved enzymatic stability profiles compared to the original 2'-C-methyladenosine. nih.gov The design of related compounds, like β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, was also explicitly guided by the goal of inhibiting the HCV RdRp. nih.gov

Table 2: Structure-Activity Relationship (SAR) Findings for 2'-C-Methyladenosine Analogs

Modification PositionChemical ModificationImpact on Activity/PropertiesReference
Ribose 2'-Position Addition of a β-oriented methyl group (C-Methyl)Essential for potent inhibitory activity against HCV NS5B polymerase; acts as a non-obligate chain terminator. researchgate.netnih.gov
Ribose 2'-Position Combination of 2'-fluoro and 2'-methyl groupsDesigned to enhance antiviral potency while potentially reducing cytotoxicity by targeting viral over human polymerases. nih.govnih.gov
Heterobase Replacement of purine with pyrrolo[2,3-d]pyrimidineResulted in potent, non-cytotoxic inhibitors of HCV replication with improved enzymatic stability against adenosine (B11128) deaminase. nih.gov
Heterobase Addition of fluorine to pyrrolo[2,3-d]pyrimidineLed to the most potent compound in the series with good oral bioavailability in rats, suggesting potential for clinical utility. nih.gov

Optimization of Drug-Like Properties in Preclinical Development

A major hurdle in the preclinical development of 2'-C-methyladenosine was its poor pharmacokinetic profile. The compound is rapidly broken down by adenosine deaminase (ADA), which limits its therapeutic potential. acs.org Furthermore, it exhibited limited oral bioavailability in rat models. nih.gov

To address these challenges, medicinal chemists focused on optimizing its drug-like properties, primarily metabolic stability. nih.govresearchgate.net One successful strategy was the development of liver-targeted prodrugs. By converting the nucleoside monophosphate into cyclic 1-aryl-1,3-propanyl prodrugs, researchers aimed for cleavage by liver-specific enzymes (cytochrome P450 3A), which would release the active nucleotide monophosphate directly in the target hepatocytes. acs.org This approach not only protects the drug from systemic degradation but also concentrates it at the site of infection. Further refinement, such as adding a 2',3'-carbonate moiety to the prodrug, significantly improved oral bioavailability from less than 5% to 39% in rats. acs.org The pharmacokinetic properties of the closely related compound 2-chloro-2'-deoxyadenosine have also been studied, showing prolonged retention of its active nucleotide metabolites, which supports intermittent dosing schedules. nih.gov

Table 3: Preclinical Challenges and Optimization Strategies

ChallengeOptimization StrategyOutcomeReference
Rapid Metabolic Degradation Modification of the heterobase to be resistant to adenosine deaminase (ADA). nih.govAnalogs like 4-amino-pyrrolo[2,3-d]pyrimidine ribonucleosides showed improved stability. nih.gov
Low Oral Bioavailability Development of liver-targeted cyclic 1-aryl-1,3-propanyl prodrugs. acs.orgLed to effective liver levels of the active triphosphate form after IV dosing in rats. acs.org
Low Oral Bioavailability Addition of a 2',3'-carbonate moiety to the prodrug. acs.orgIncreased oral bioavailability of a lead compound to 39% in rats. acs.org
Poor Pharmacokinetics Investigating intracellular pharmacokinetics of active metabolites. nih.govDemonstrated prolonged retention of nucleotide metabolites, supporting the feasibility of non-continuous infusion regimens. nih.gov

Combinatorial Antiviral Strategies in Preclinical Research

In the realm of antiviral therapy, combination strategies are standard practice to enhance efficacy and prevent the emergence of drug-resistant viral strains. mdpi.comntnu.no While specific preclinical combination studies involving this compound are not widely published, research on its close analogs provides strong evidence for this approach.

Preclinical studies in the HCV replicon system have evaluated combinations of 2'-C-methylcytidine analogues with other standard-of-care agents. For example, double combinations of β-D-2′-C-methylcytidine (2′-C-MeC) or β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (2′-F-C-MeC) with interferon-α2b demonstrated synergistic inhibition of HCV replication. researchgate.net Furthermore, triple combinations including ribavirin (B1680618) also resulted in synergistic antiviral effects without any apparent increase in cytotoxicity. researchgate.net These findings strongly suggest that nucleoside inhibitors like this compound would be developed as part of a multi-drug regimen. Combination therapy has become the cornerstone of treating HCV, often involving direct-acting antivirals that target different viral proteins, such as the polymerase and protease. nih.gov

Table 4: Preclinical Combination Studies of Related 2'-C-Methylcytidine Analogs against HCV

CombinationDrug RatioInteraction Result (Combination Index)ConclusionReference
2′-C-MeC + Interferon-α2b VariousSynergistic (CI < 1)Synergistic inhibition of HCV replication. researchgate.net
2′-F-C-MeC + Interferon-α2b VariousSynergistic (CI < 1)Synergistic inhibition of HCV replication. researchgate.net
2′-C-MeC + Interferon-α2b + Ribavirin 1:1:1Synergistic (CI = 0.5)Synergistic antiviral effects observed. researchgate.net
2′-F-C-MeC + Interferon-α2b + Ribavirin 1:1:1Synergistic (CI = 0.8)Synergistic antiviral effects observed. researchgate.net

Intellectual Property and Patent Landscape Analysis

The development path of similar compounds illustrates the importance of intellectual property. For instance, the discovery and advancement of IDX21437, a phosphoramidate (B1195095) prodrug of a 2'-chloro-2'-C-methyluridine analog, to Phase II clinical trials for HCV infection underscores the significant investment and patent protection involved in bringing such compounds forward. nih.gov Patents in this field typically cover the core chemical structure, specific modifications, methods of synthesis, pharmaceutical formulations, and their use in treating viral diseases, often in combination with other antiviral drugs. Any development of this compound would navigate this complex patent landscape, likely involving patents on the compound itself, its prodrug forms, and its inclusion in combinatorial therapies.

Future Research Avenues for 2 Chloro 2 C Methyladenosine

Discovery of Novel Analogs with Enhanced Profiles

A primary challenge with early 2'-C-methylated nucleosides, including the parent compound 2'-C-methyladenosine, has been their metabolic instability and limited oral bioavailability. nih.govresearchgate.net For instance, 2'-C-methyladenosine is susceptible to enzymatic degradation by adenosine (B11128) deaminase (ADA), which can limit its therapeutic efficacy. nih.govacs.org Consequently, a major research focus has been the rational design and synthesis of novel analogs that overcome these limitations while retaining or enhancing the desired biological activity.

Structure-activity relationship (SAR) studies have been pivotal in guiding these efforts. nih.govresearchgate.net Researchers have systematically modified the heterobase and the sugar moiety of the nucleoside to improve its pharmacological properties. Key strategies include:

Heterobase Modification: To circumvent degradation by enzymes like ADA, analogs have been created by altering the purine (B94841) ring system. A notable success in this area was the development of 7-deaza-adenosine analogs. Specifically, compounds like 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine and its 5-fluoro derivative have demonstrated potent inhibition of Hepatitis C Virus (HCV) RNA replication. nih.govresearchgate.net These modifications not only protect the molecule from deamination but also, in the case of the 5-fluoro version, lead to improved oral bioavailability in preclinical rat models. nih.gov

Prodrug Strategies: To enhance liver-targeting and improve bioavailability, researchers have developed prodrugs of 2'-C-methyladenosine. acs.org One approach involves creating cyclic 1-aryl-1,3-propanyl prodrugs of the corresponding nucleoside monophosphate (NMP). These are designed to be cleaved by cytochrome P450 3A enzymes within hepatocytes, releasing the active NMP directly in the target cells. acs.org Further refinement of this strategy, such as the addition of a 2',3'-carbonate moiety to the prodrug, has successfully increased oral bioavailability to as high as 39% in rat studies. acs.org

These synthetic strategies highlight a continuing effort to optimize the therapeutic profile of 2'-C-methylated nucleosides, moving towards compounds with greater clinical potential.

Table 1: Novel Analogs with Enhanced Profiles

Compound Name Modification Strategy Enhanced Profile Citation(s)
4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine Heterobase modification (7-deaza analog) Improved enzymatic stability compared to 2'-C-methyladenosine. nih.govresearchgate.net
4-amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine Heterobase modification (7-deaza, 5-fluoro) Potent inhibitor of HCV replication with improved enzymatic stability and oral bioavailability in rats. nih.gov
1-(4-pyridyl)-1,3-propanyl prodrug of 2'-C-methyladenosine monophosphate with a 2',3'-carbonate moiety Liver-targeting prodrug with sugar modification Achieved 39% oral bioavailability in rats, delivering the active compound to the liver. acs.org

Elucidation of Underexplored Biological Targets

While the primary and most well-characterized biological target of 2'-C-methyladenosine's triphosphate form is the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (NS5B), research has begun to uncover its activity against other, less expected targets. medchemexpress.comsemanticscholar.org This expansion of its biological activity profile opens new avenues for therapeutic applications.

A significant finding is the potent inhibition of the Leishmania RNA virus 1 (LRV1), a virus that infects certain species of Leishmania parasites. researchgate.netmedchemexpress.com The presence of LRV1 in Leishmania guyanensis and Leishmania braziliensis is associated with more severe, treatment-resistant forms of leishmaniasis. Research has shown that 2'-C-methyladenosine (2CMA) effectively inhibits LRV1 replication. researchgate.netmedchemexpress.com The mechanism mirrors its action against HCV; the host Leishmania cell phosphorylates 2CMA to its active triphosphate form (2CMA-TP). researchgate.net This activated form then inhibits the LRV1 RNA-dependent RNA polymerase, leading to the eradication of the virus from the parasite population at sufficient concentrations. researchgate.net

This discovery is crucial as it identifies a completely new target for this class of compounds, the RdRp of a dsRNA virus within a protozoan parasite, suggesting that the inhibitory spectrum of 2'-C-methyladenosine analogs may be broader than initially anticipated. Future research may focus on screening these compounds against a wider array of viral polymerases and other nucleotide-binding enzymes to identify additional novel targets.

Development of Innovative Preclinical Research Methodologies

The preclinical evaluation of 2-Chloro-2'-C-methyladenosine and its analogs has been supported by the development and application of sophisticated research methodologies designed to accurately predict clinical potential. These methods provide crucial insights into the compound's mechanism of action, cellular metabolism, and pharmacokinetic properties.

A cornerstone of the preclinical assessment for anti-HCV activity is the use of cell-based subgenomic replicon systems. semanticscholar.org These systems typically use human hepatoma cell lines (e.g., Huh-7) that are engineered to support the autonomous replication of HCV RNA. semanticscholar.org This allows researchers to quantify the inhibition of viral replication within a relevant cellular environment, providing more meaningful data than simple enzyme assays. The potency of 2'-C-methyladenosine was effectively demonstrated in these systems, with an IC₅₀ value of 0.3 µM observed in one study. medchemexpress.comsemanticscholar.org

A critical aspect of understanding the activity of nucleoside analogs is confirming their intracellular activation. An important methodological step is the direct measurement of the intracellular concentration of the 5'-triphosphate form of the analog. acs.orgsemanticscholar.org Studies have shown that the potent activity of 2'-C-methyladenosine in cell-based assays correlates with the high intracellular concentrations of its corresponding triphosphate, which is the active inhibitor of the viral polymerase. semanticscholar.org

Furthermore, for liver-targeted prodrugs, innovative preclinical models are essential. Research on these analogs has utilized primary rat hepatocyte screens to identify lead compounds. acs.org Subsequent in vivo studies in rats involve measuring the levels of the active nucleoside triphosphate (NTP) directly in the liver tissue following oral or intravenous administration. acs.org This methodology provides direct evidence of successful liver targeting and activation of the prodrug, offering a strong predictor of efficacy.

Potential for Repurposing in New Therapeutic Areas (Preclinical Focus)

Drug repurposing, the process of identifying new therapeutic uses for existing or previously studied compounds, offers an accelerated path for drug development. nih.gov Preclinical research has revealed that this compound and its parent compound have potential applications beyond their initial development for Hepatitis C, most notably in the treatment of parasitic diseases.

The most promising preclinical evidence for repurposing is the compound's activity against Leishmania parasites that harbor the Leishmania RNA virus 1 (LRV1). researchgate.netmedchemexpress.com As LRV1 is a key driver of disease severity and drug resistance in mucocutaneous leishmaniasis, its inhibition represents a novel therapeutic strategy. By targeting the viral polymerase, 2'-C-methyladenosine effectively eliminates the virus from the parasite, which in turn may render the parasitic infection more susceptible to conventional treatments. researchgate.net This positions the compound as a potential "pathogen-directed anti-inflammatory agent" for this specific and difficult-to-treat infectious disease.

The broader principle of repurposing nucleoside analogs is well-established. The general strategy involves screening compounds against a wide range of pathogens that rely on polymerases for replication. For example, the discovery of novel pyrimidine (B1678525) nucleoside analogs with activity against various Mycobacterium species, including Mycobacterium tuberculosis, demonstrates that this chemical class can be effective against bacterial pathogens as well. nih.gov Similarly, other novel carbovir (B1146969) analogs have shown significant activity against human cytomegalovirus (HCMV). nih.gov These examples support the rationale for broader screening of this compound and its derivatives against other viruses, bacteria, and even in oncology, where targeting polymerases can be a valid anti-proliferative strategy.

Q & A

Q. What documentation standards ensure reproducibility in this compound research?

  • Guidelines : Follow Beilstein Journal protocols: report exact reaction conditions (solvents, catalysts, temperatures), purification gradients, and instrument parameters (e.g., NMR frequency, HPLC column specifications). Deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. How to design dose-response studies for combination therapies involving this compound?

  • Guidelines : Use the Chou-Talalay method for synergy analysis. Treat cells with fixed-ratio combinations (e.g., this compound + ribavirin) and calculate combination indices (CI) via CompuSyn software. Validate with Bliss independence models .

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